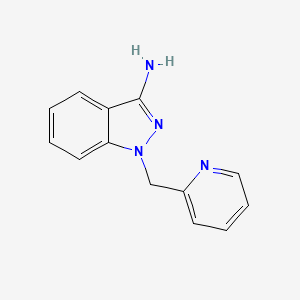
1-(2-Pyridinylmethyl)-1H-indazol-3-amine
Overview
Description
1-(2-Pyridinylmethyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Pyridinylmethyl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research on its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Similar compounds have shown a tendency to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics.
Key Points:
- Target Interaction: Likely interacts with cytochrome P450 enzymes.
- Mode of Action: May function similarly to other aralkylamines, influencing biochemical pathways through enzyme modulation.
The compound exhibits notable biochemical properties that contribute to its biological activity. These include:
- Enzyme Interaction: It has been observed to influence cellular processes by interacting with key enzymes involved in metabolic pathways.
- Cellular Effects: The compound can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism .
Pharmacological Activity
Recent studies have explored the pharmacological potential of this compound and its derivatives. The compound has demonstrated various activities, particularly against cancer cell lines.
Anticancer Activity
A significant study evaluated the antiproliferative effects of indazole derivatives, including this compound, against several human cancer cell lines:
Case Study: Apoptosis Induction
In a specific study involving the 4T1 breast cancer cell line, treatment with the compound resulted in a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent. The mechanism involved modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic efficacy. Key factors include:
- Absorption and Distribution: The compound's interaction with transporters and binding proteins influences its distribution within biological systems.
- Metabolic Pathways: The involvement of cytochrome P450 enzymes suggests that metabolic stability may impact the compound's therapeutic window.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWAABVUPWNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















